N-((S)-1-Ethoxymethyl-3-methyl-butyl)-4-(2-methyl-imidazo[4,5-c]pyridin-1-ylmethyl)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BB-823 is a small molecule drug that acts as a platelet activating factor receptor antagonist. It was initially developed by Ligand UK Ltd. and later by Vernalis Plc. The compound has been studied for its potential therapeutic applications in treating nervous system diseases and cardiovascular diseases, particularly stroke .
Preparation Methods
The synthesis of BB-823 involves the addition of an amino group on the aromatic moiety of 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives. This process maintains a high level of activity as a platelet activating factor antagonist . The industrial production methods for BB-823 have not been extensively documented, but the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective functional group transformations, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
BB-823 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: BB-823 can undergo substitution reactions, where specific functional groups are replaced with others to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a reference molecule in studies involving platelet activating factor receptor antagonists.
Biology: BB-823 is used in biological studies to understand the role of platelet activating factor receptors in cellular processes.
Medicine: The compound has been investigated for its potential therapeutic applications in treating stroke and other cardiovascular diseases.
Industry: BB-823 is used in the development of new drugs targeting platelet activating factor receptors
Mechanism of Action
BB-823 exerts its effects by antagonizing the platelet activating factor receptor. This receptor is involved in various cellular processes, including inflammation and platelet aggregation. By blocking this receptor, BB-823 can reduce inflammation and prevent platelet aggregation, making it a potential therapeutic agent for treating cardiovascular diseases and stroke .
Comparison with Similar Compounds
BB-823 is similar to other platelet activating factor receptor antagonists, such as BB-882. Both compounds share a similar mechanism of action and have been studied for their potential therapeutic applications in treating cardiovascular diseases. BB-823 has shown a higher level of activity as a platelet activating factor antagonist compared to BB-882 .
Similar compounds include:
BB-882: Another platelet activating factor receptor antagonist with similar therapeutic applications.
UR-12715: A derivative with potent platelet activating factor antagonist activity.
BB-823 stands out due to its higher activity level and potential for treating a broader range of diseases.
Properties
Molecular Formula |
C22H30N4O3S |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-[(2S)-1-ethoxy-4-methylpentan-2-yl]-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C22H30N4O3S/c1-5-29-15-19(12-16(2)3)25-30(27,28)20-8-6-18(7-9-20)14-26-17(4)24-21-13-23-11-10-22(21)26/h6-11,13,16,19,25H,5,12,14-15H2,1-4H3/t19-/m0/s1 |
InChI Key |
BCRDOIMCNBBVGM-IBGZPJMESA-N |
Isomeric SMILES |
CCOC[C@H](CC(C)C)NS(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C |
Canonical SMILES |
CCOCC(CC(C)C)NS(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C |
Synonyms |
BB 823 BB-823 N-4-(1H-2-methylimidazo(4,5-c)pyridylmethyl)phenylsulfonyl-L-leucinyl ethyl ethe |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.